molecular formula C20H20ClN3O4S B2825277 3-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921833-37-6

3-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2825277
CAS RN: 921833-37-6
M. Wt: 433.91
InChI Key: GEVQDQRDOBZOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H20ClN3O4S and its molecular weight is 433.91. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds with benzenesulfonamide moieties have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. For example, Sarvaiya et al. (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, demonstrating antimicrobial properties through analytical and spectral studies Sarvaiya, Gulati, & Patel, 2019.

Anticancer Activity

Research into benzenesulfonamide derivatives has also explored their potential in anticancer therapy. Rathish et al. (2012) synthesized novel pyridazinone derivatives bearing benzenesulfonamide moiety and evaluated their anticancer activity towards various human cancer cell lines, identifying compounds with significant activity Rathish, Javed, Ahmad, Bano, Alam, Akhter, Pillai, Ovais, & Samim, 2012.

Enzyme Inhibition and Biological Potential

Compounds synthesized from benzenesulfonamide have been studied for enzyme inhibition and antioxidant potential. Kausar et al. (2019) synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide and screened them for enzyme inhibition against AChE and BChE enzymes, demonstrating significant inhibition Kausar, Muratza, Raza, Rafique, Arshad, Altaf, Asiri, Shafqat, & Shafqat, 2019.

Therapeutic Applications

The exploration of benzenesulfonamide derivatives extends to potential therapeutic applications. For example, Zuccarello et al. (1996) investigated the effectiveness of endothelin receptor antagonists in preventing subarachnoid hemorrhage-induced cerebral vasospasm, highlighting the therapeutic potential of such compounds in vascular diseases Zuccarello, Soattin, Lewis, Breu, Hallak, & Rapoport, 1996.

properties

IUPAC Name

3-chloro-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-2-28-17-8-6-15(7-9-17)19-10-11-20(25)24(23-19)13-12-22-29(26,27)18-5-3-4-16(21)14-18/h3-11,14,22H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVQDQRDOBZOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

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